(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione
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Description
(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C15H16BNO7 and its molecular weight is 333.1. The purity is usually 95%.
BenchChem offers high-quality (+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolytic Studies
Photolytic studies on cyclic unsaturated ketones, including compounds related to (+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione, have explored their rearrangement under light irradiation. These studies reveal pathways for photochemical reactions and the formation of various isomers, contributing to the understanding of reaction mechanisms in similar compounds (Johns & Kriegler, 1970).
Weak Intermolecular Interactions
Research on tertiary squaramides and squaric acid derivatives, closely related to the compound of interest, highlights their unique solid-state structures. These studies provide insights into electrostatically compressed dimers and lipid bilayer-like solid-state architectures, facilitated by specific intermolecular interactions. Such insights are valuable for designing materials with tailored properties (Prohens et al., 2016; Prohens et al., 2017).
Synthetic Methods and Derivatives
Investigations into synthetic routes for creating derivatives of cyclobutenediones offer valuable methodologies for accessing a variety of structurally related compounds. These methods include the synthesis of highly substituted cyclobutenones and the exploration of cyclobutenediones as intermediates for further chemical transformations. Such research supports the development of novel compounds with potential applications in material science and medicinal chemistry (Yamamoto et al., 1996; Yamamoto et al., 1997).
properties
IUPAC Name |
(2S)-3-(4-boronophenyl)-2-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO7/c1-2-24-14-11(12(18)13(14)19)17-10(15(20)21)7-8-3-5-9(6-4-8)16(22)23/h3-6,10,17,22-23H,2,7H2,1H3,(H,20,21)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIDYIZWESXQHX-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C(=O)C2=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C(=O)C2=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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